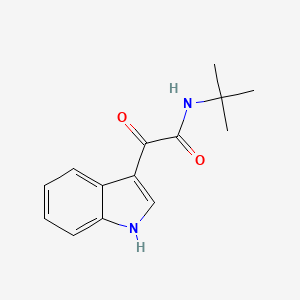

N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)16-13(18)12(17)10-8-15-11-7-5-4-6-9(10)11/h4-8,15H,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRIXCIVVJNFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of indole derivatives with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as iron(III) chloride (FeCl3), and are carried out under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a diverse array of products.

Scientific Research Applications

N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Impact of Substituents on Activity

Adamantane vs. tert-Butyl Groups :

Adamantane, a bulky lipophilic group, enhances binding affinity to hydrophobic pockets in cellular targets. For example, compound 5r (adamantane-substituted) exhibits potent cytotoxicity against HepG2 cells (IC50 = 10.56 µM) via caspase-dependent apoptosis . In contrast, the tert-butyl group in the target compound may improve metabolic stability but could reduce target engagement due to steric hindrance or altered hydrophobicity.N-Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Substituents like m-Cl and p-F in 5r enhance activity by modulating electron density and improving interactions with apoptotic proteins .

- Aromatic vs. Aliphatic Groups : Pyridin-4-yl (as in D-24851 ) confers microtubule-targeting activity, demonstrating that N-substituents can redirect mechanisms from apoptosis to cytoskeletal disruption .

Mechanistic Divergence

- Caspase Activation : Adamantane-containing compounds (e.g., 5r ) predominantly activate caspase-8 and caspase-3, indicating extrinsic apoptosis pathways .

- Microtubule Targeting : D-24851 bypasses caspase pathways, instead destabilizing microtubules and arresting the cell cycle at G2/M phase .

- Hypothetical Mechanisms for tert-Butyl Analogs : The target compound may follow caspase-dependent apoptosis similar to 5r , but its tert-butyl group could alter pharmacokinetics (e.g., solubility, bioavailability).

Selectivity Profiles

- 5r shows selectivity for HepG2 (liver cancer) over HeLa and MCF-7 cells, likely due to tissue-specific expression of caspase-8 .

Biological Activity

N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Indole Core : A bicyclic structure that contributes to its biological activity.

- Oxoacetamide Group : Implicated in various interactions with biological targets.

- Tert-butyl Group : Enhances solubility and cellular uptake.

The compound's mechanism of action involves binding to specific molecular targets, which may include:

- Enzymes : Inhibition of enzymes associated with cancer cell proliferation.

- Receptors : Modulation of receptor activity, influencing various signaling pathways.

These interactions can lead to significant biological effects, particularly in the context of anticancer activity.

Anticancer Properties

This compound has demonstrated notable antitumor activity against various solid tumors, including:

| Tumor Type | Activity Level | Reference |

|---|---|---|

| Colorectal Cancer | Significant | |

| Lung Cancer | Significant | |

| Prostate Cancer | Moderate | |

| Gastric Carcinoma | Moderate |

Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxoacetamides exhibit significant cytotoxicity against human tumor cell lines, such as HT29 (colon carcinoma) and H460M (lung carcinoma) when tested via MTT assays .

Antimicrobial and Anti-inflammatory Effects

In addition to its anticancer properties, this compound is also being explored for its antimicrobial and anti-inflammatory activities. These effects are attributed to its ability to modulate immune responses and inhibit pathogen growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antitumor Activity Study :

- Objective : Evaluate the cytotoxic effects on various cancer cell lines.

- Methodology : Cells treated with different concentrations of the compound for 144 hours.

- Results : Significant reduction in cell viability was observed in colorectal and lung cancer cell lines, indicating strong anticancer potential .

-

Mechanistic Insights :

- Objective : Understand the interaction with specific enzymes.

- Findings : The compound was found to inhibit key enzymes involved in tumor metabolism, suggesting a targeted approach in cancer therapy.

Q & A

Q. What are the established synthetic routes for N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from indole derivatives. A common route includes:

Indole activation : Reaction of 1H-indole-3-carboxylic acid with oxalyl chloride to form the α-keto acid intermediate.

Amide coupling : Condensation with tert-butylamine under Schotten-Baumann conditions (e.g., dichloromethane, 0–5°C, triethylamine as base).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Q. Key optimization parameters :

- Temperature control : Lower temperatures reduce side reactions during coupling .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve yields in sterically hindered reactions .

- Catalysts : DMAP (4-dimethylaminopyridine) enhances acylation efficiency .

Q. Table 1: Synthetic Yields Under Different Conditions

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | DCM | 0 | None | 65 | |

| 2 | THF | 25 | DMAP | 82 |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Confirm tert-butyl singlet (~1.3 ppm) and indole aromatic protons (7.0–8.5 ppm).

- 13C NMR : Detect carbonyl carbons (α-ketoamide at ~190 ppm, amide at ~170 ppm) .

- X-ray Crystallography : Refinement using SHELXL (e.g., SHELX-97) resolves absolute configuration and hydrogen-bonding networks. Key metrics: R-factor < 0.05, wR2 < 0.12 .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]+ (theoretical m/z: 287.1522; observed: 287.1518) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| 1H NMR (CDCl3) | 1.34 ppm (s, 9H, tert-butyl) | |

| 13C NMR | 188.5 ppm (C=O, α-keto) |

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure refinement?

Methodological Answer: Discrepancies in bond lengths/angles or electron density maps often arise from:

- Disorder : Use PART instructions in SHELXL to model alternative conformations .

- Twinned crystals : Apply HKLF 5 in SHELXL for twin-law refinement .

- Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .

Case Study : A 2023 study resolved conflicting R-values (R1 = 0.08 vs. 0.05) by re-examining H-atom placement and applying anisotropic displacement parameters .

Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition?

Methodological Answer:

Target Identification : Screen against kinase or protease panels (e.g., tyrosine kinase, using ATP-Glo assay) .

Kinetic Studies :

- IC50 determination : Dose-response curves (0.1–100 µM) with recombinant enzymes.

- Mode of inhibition : Lineweaver-Burk plots to distinguish competitive/non-competitive binding .

Structural Analysis : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to identify binding motifs .

Key Finding : Analogous indole derivatives show competitive inhibition of tyrosinase (Ki = 2.3 µM) via π-π stacking with His263 .

Q. What strategies address low reproducibility in biological activity assays for this compound?

Methodological Answer:

- Sample purity : Ensure >95% purity (HPLC-PDA) to exclude confounding impurities .

- Solubility optimization : Use DMSO stocks (<0.1% v/v) with controls for solvent effects .

- Data normalization : Include internal standards (e.g., β-actin in Western blots) for cell-based assays .

Q. Table 3: Bioactivity Variability Mitigation

| Issue | Solution | Reference |

|---|---|---|

| Low solubility | Add 0.01% Tween-80 to media | |

| High background | Pre-incubate with 1% BSA (blocking) |

Q. How can computational methods predict this compound derivatives with enhanced activity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to screen derivatives against target pockets (e.g., EGFR kinase, PDB: 1M17). Focus on hydrogen bonds with Met793 .

- QSAR modeling : Train models on indole derivatives’ IC50 data (e.g., Random Forest, R² > 0.85) .

- ADMET prediction : SwissADME evaluates logP (<5), topological PSA (<140 Ų) for bioavailability .

Example : Methyl substitution at indole C5 improved predicted binding affinity by 1.8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.